Cas no 7403-75-0 (3-NITRO-4-ACETAMIDOPHENOL)

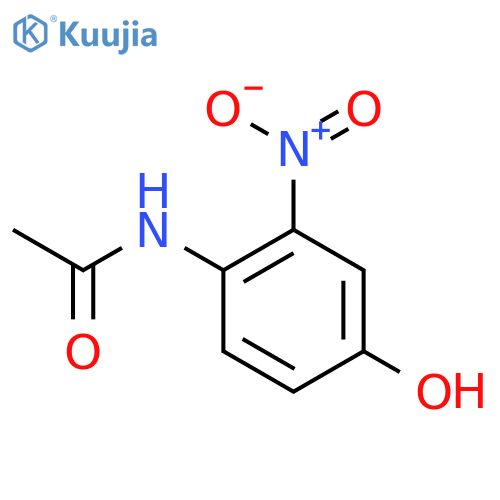

3-NITRO-4-ACETAMIDOPHENOL structure

商品名:3-NITRO-4-ACETAMIDOPHENOL

CAS番号:7403-75-0

MF:C8H8N2O4

メガワット:196.160121917725

CID:826699

3-NITRO-4-ACETAMIDOPHENOL 化学的及び物理的性質

名前と識別子

-

- 3-NITRO-4-ACETAMIDOPHENOL

- 3-Nitro-4-acetamidop

- N-(4-Hydroxy-2-nitrophenyl)acetamide

- 1-acetamido-4-hydroxy-2-nitrobenzene

- 3-nitro 4-acetylamino phenol

- 3-nitro-4-acetamino-phenol

- 4-Acetamido-3-nitrophenol

- 4-hydroxy-2-nitroacetanilide

- 4-hydroxy-6-nitroacetanilide

-

- インチ: InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11)

- InChIKey: OZZKMZSOGAOIFX-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=C([N+]([O-])=O)C=C(O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 196.04800

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

じっけんとくせい

- ゆうかいてん: 218-220°C

- PSA: 95.15000

- LogP: 1.85500

3-NITRO-4-ACETAMIDOPHENOL セキュリティ情報

3-NITRO-4-ACETAMIDOPHENOL 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3-NITRO-4-ACETAMIDOPHENOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N490275-10g |

3-Nitro-4-acetamidophenol |

7403-75-0 | 10g |

$ 1323.00 | 2023-09-06 | ||

| TRC | N490275-500mg |

3-Nitro-4-acetamidophenol |

7403-75-0 | 500mg |

$127.00 | 2023-05-17 | ||

| TRC | N490275-1000mg |

3-Nitro-4-acetamidophenol |

7403-75-0 | 1g |

$201.00 | 2023-05-17 | ||

| A2B Chem LLC | AH17221-250mg |

3-NITRO-4-ACETAMIDOPHENOL |

7403-75-0 | 95 | 250mg |

$951.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770852-1g |

3-Nitro-4-acetamidophenol |

7403-75-0 | 98% | 1g |

¥2238.00 | 2024-07-28 | |

| TRC | N490275-1g |

3-Nitro-4-acetamidophenol |

7403-75-0 | 1g |

$ 175.00 | 2022-06-03 | ||

| TRC | N490275-5g |

3-Nitro-4-acetamidophenol |

7403-75-0 | 5g |

$ 887.00 | 2023-09-06 | ||

| A2B Chem LLC | AH17221-1g |

3-NITRO-4-ACETAMIDOPHENOL |

7403-75-0 | 95+% | 1g |

$1512.00 | 2024-04-19 | |

| TRC | N490275-2g |

3-Nitro-4-acetamidophenol |

7403-75-0 | 2g |

$362.00 | 2023-05-17 | ||

| A2B Chem LLC | AH17221-500mg |

3-NITRO-4-ACETAMIDOPHENOL |

7403-75-0 | 95 | 500mg |

$1194.00 | 2024-04-19 |

3-NITRO-4-ACETAMIDOPHENOL 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

7403-75-0 (3-NITRO-4-ACETAMIDOPHENOL) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬